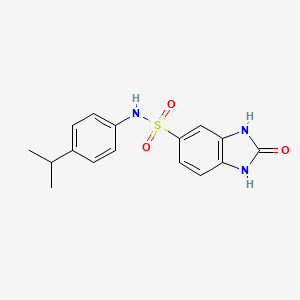

N-(4-isopropylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Overview

Description

Synthesis Analysis

N-(4-isopropylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide and related compounds are synthesized through a series of reactions involving aromatic ketones, aromatic aldehydes, and hydroxylamine hydrochloride, using catalysts like sodium hydroxide and potassium hydroxide. The synthesis process often involves the formation of intermediates like isoxazoline, which are further condensed with other compounds like formaldehyde and benzocaine to obtain the final sulfonamide derivatives (Dighe et al., 2012).

Molecular Structure Analysis

The molecular structures of these compounds are typically characterized using techniques such as IR spectroscopy, NMR spectroscopy, and elemental analysis. For instance, metal complexes of benzimidazole derived sulfonamide show that these compounds can act as bidentate chelating ligands through the sulfonamidate nitrogen and the endocyclic nitrogen of benzimidazole (Ashraf et al., 2016).

Chemical Reactions and Properties

The reactivity of these compounds can be seen in their ability to participate in various chemical reactions. For example, transannulation reactions involving 1,2,4-oxadiazole derivatives and N-sulfonyl-1,2,3-triazoles are used to synthesize substituted 5-sulfonamidoimidazoles, demonstrating their versatility in chemical transformations (Strelnikova et al., 2018).

Physical Properties Analysis

Physical properties such as solubility, thermal resistance, and mechanical properties can be significantly affected by the presence of sulfonic and benzimidazole groups. For example, polyimides containing benzimidazole-5-sulfonic acid show increased solubility in polar organic solvents and exhibit lower thermal resistance compared to non-sulfonated counterparts (Alvarez-Gallego et al., 2007).

Chemical Properties Analysis

The chemical properties of these compounds, such as antimicrobial and antiviral activities, are notable. For instance, derivatives like 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamides exhibit certain antiviral activities (Chen et al., 2010). Moreover, benzimidazole-incorporated sulfonamide analogues have been explored for their antimicrobial potential (Zhang et al., 2017).

Scientific Research Applications

Antimicrobial and Antifungal Activity

Benzimidazole and sulfonamide moieties, as found in the given compound, have been studied for their potential in creating antimicrobial agents. For instance, a study by Ashraf et al. (2016) demonstrated the synthesis of benzimidazole derivatives with sulfonamide groups, which showed significant antimicrobial activity against various bacterial strains, although they did not exhibit antifungal activity (Ashraf et al., 2016).

Anti-Tubercular Activity

Compounds similar to N-(4-isopropylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide have been synthesized and evaluated for their anti-tubercular properties. For example, Dighe et al. (2012) synthesized a series of such compounds, which were tested for their activity against Mycobacterium tuberculosis (Dighe et al., 2012).

Antioxidant Activity

Jagdish R. Badgujar et al. (2018) synthesized new sulfonamides and evaluated their antimicrobial and antioxidant activities. Their study found significant antimicrobial and antioxidant activities in some of the synthesized compounds, suggesting potential applications of benzimidazole sulfonamides in this area (Badgujar et al., 2018).

Enzyme Inhibition

Research by Ozmen Ozgun et al. (2019) focused on synthesizing pyrazoline benzene sulfonamides, which acted as inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase. Their low cytotoxicity and high enzyme inhibition potency highlight the compound's potential in medical chemistry (Ozmen Ozgun et al., 2019).

Synthesis of New Chemical Entities

The general methodology for synthesizing benzimidazole-4-sulfonamides, as described by Rosen et al. (2009), indicates the adaptability of these compounds in creating various derivatives. This flexibility is crucial for exploring new chemical entities with potential biological activities (Rosen et al., 2009).

Antiviral Activity

Chen et al. (2010) synthesized thiadiazole sulfonamide derivatives, some of which displayed notable anti-tobacco mosaic virus activity. This suggests the application of benzimidazole sulfonamides in antiviral research (Chen et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-oxo-N-(4-propan-2-ylphenyl)-1,3-dihydrobenzimidazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-10(2)11-3-5-12(6-4-11)19-23(21,22)13-7-8-14-15(9-13)18-16(20)17-14/h3-10,19H,1-2H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFMHJOJYLUQLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-N-[4-(propan-2-YL)phenyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-6-[(5-chloro-2-thienyl)carbonyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5633037.png)

![4-({3-[(2-ethylpiperidin-1-yl)carbonyl]phenyl}sulfonyl)-1,4-oxazepane](/img/structure/B5633046.png)

![3-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5633064.png)

![5-[4-(dimethylamino)benzylidene]-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5633075.png)

![4-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5633098.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5633099.png)

![2-ethoxy-6-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5633112.png)

![(4aR*,8aR*)-2-(methylsulfonyl)-7-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5633117.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5633127.png)

![({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)malononitrile](/img/structure/B5633133.png)

![4-{[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}-6-ethylpyridin-2(1H)-one](/img/structure/B5633144.png)